molecular formula C13H14FNO3 B5102527 ETHYL (2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)PROP-2-ENOATE

ETHYL (2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)PROP-2-ENOATE

Cat. No.: B5102527
M. Wt: 251.25 g/mol
InChI Key: CMLMHRZVIQHSHR-WQLSENKSSA-N
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Description

Ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate: is an organic compound that belongs to the class of enones It is characterized by the presence of an acetamido group and a fluorophenyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate involves an aldol condensation reaction. This reaction typically uses an aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired enone product.

    Amidation: Another approach involves the amidation of an appropriate ester precursor with an amine. This reaction can be catalyzed by various reagents, including carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield the corresponding alcohol or amine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Oxo derivatives

    Reduction: Alcohol or amine derivatives

    Substitution: Substituted acetamido derivatives

Scientific Research Applications

Chemistry: Ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and enones.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. It is investigated for its anti-inflammatory and analgesic properties, which could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

  • Ethyl (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate
  • Ethyl (2Z)-2-amino-3-(4-fluorophenyl)prop-2-enoate
  • Ethyl (2Z)-2-hydroxy-3-(4-fluorophenyl)prop-2-enoate

Comparison:

  • Ethyl (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate: This compound has a cyano group instead of an acetamido group, which can significantly alter its reactivity and biological activity.
  • Ethyl (2Z)-2-amino-3-(4-fluorophenyl)prop-2-enoate: The presence of an amino group instead of an acetamido group can affect the compound’s solubility and interaction with biological targets.
  • Ethyl (2Z)-2-hydroxy-3-(4-fluorophenyl)prop-2-enoate: The hydroxy group in this compound can lead to different chemical reactivity and potential applications compared to the acetamido group.

Ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-3-18-13(17)12(15-9(2)16)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,16)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLMHRZVIQHSHR-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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